ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate
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Overview
Description
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an ethyl group and a trifluoromethyl group.
Esterification: The resulting pyrazole is then esterified with ethyl 2-methylpropanoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-trifluoromethylphenyl)-3-oxopropanoate: Similar in structure but with a phenyl ring instead of a pyrazole ring.
Ethyl 3-(trifluoromethyl)-1H-pyrazole-1-carboxylate: Similar but lacks the ethyl group on the pyrazole ring.
Uniqueness
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. The presence of the ethyl group further differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C12H17F3N2O2 |
---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
ethyl 3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C12H17F3N2O2/c1-4-9-6-10(12(13,14)15)16-17(9)7-8(3)11(18)19-5-2/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
VVRKLKIJSZWLFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1CC(C)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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